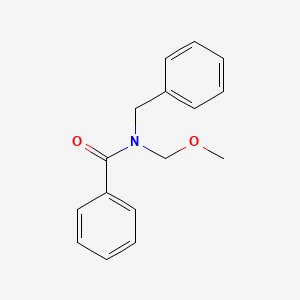

N-benzyl-N-(methoxymethyl)benzamide

Description

Contextual Significance of N-Substituted Benzamide (B126) Derivatives in Modern Synthetic Chemistry

N-substituted benzamide derivatives are a cornerstone in modern synthetic chemistry, primarily due to their prevalence in biologically active compounds and their utility as versatile chemical intermediates. The benzamide moiety, characterized by a benzene (B151609) ring attached to an amide functional group, serves as a key structural motif in numerous pharmaceuticals. ontosight.ai These compounds have been investigated for a wide range of pharmacological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ainanobioletters.com

The synthesis of these derivatives can be achieved through various methods, including the reaction of benzoyl chlorides with primary or secondary amines, or the N-alkylation of amides with alcohols or alkyl halides. researchgate.netnih.govmdpi.com The development of efficient and selective methods for the synthesis of N-substituted amides remains an active area of research, with a focus on sustainable and atom-economical processes. researchgate.netnih.gov

Overview of N-Alkoxymethyl Amides and Their Role as Synthetic Intermediates

Within the broader class of N-substituted amides, N-alkoxymethyl amides represent a particularly useful subclass of synthetic intermediates. The defining feature of these compounds is the presence of an alkoxymethyl group (-CH2OR) attached to the amide nitrogen. This functional group can act as a protecting group for the amide N-H bond or serve as a precursor to other functionalities.

N-alkoxymethyl amides are valuable in organic synthesis because the N-alkoxymethyl group can be readily cleaved under specific conditions to regenerate the parent amide or can participate in various chemical transformations. For example, N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a key reagent in the synthesis of N-benzyl substituted pyrrolidines through [3+2] cycloaddition reactions. chemicalbook.comlookchem.com This reagent generates an azomethine ylide, a highly reactive intermediate that can undergo cycloaddition with various dipolarophiles. chemicalbook.comlookchem.comenamine.net

Structure

3D Structure

Properties

CAS No. |

922521-77-5 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-benzyl-N-(methoxymethyl)benzamide |

InChI |

InChI=1S/C16H17NO2/c1-19-13-17(12-14-8-4-2-5-9-14)16(18)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |

InChI Key |

MJJGJWMBTLNSDX-UHFFFAOYSA-N |

Canonical SMILES |

COCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. The chemical formula for N-benzyl-N-(methoxymethyl)benzamide is C₁₆H₁₇NO₂. The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated for this formula.

HRMS analysis of this compound would yield an experimental mass-to-charge ratio (m/z) that can be compared against the calculated theoretical value. A close correlation between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition, thereby confirming the identity of the synthesized molecule. For instance, the related compound N-benzyl-N-methyl-benzamide (C₁₅H₁₅NO) has a calculated monoisotopic mass of 225.115364102 Da. nih.gov An HRMS experiment would be expected to measure a value extremely close to this, solidifying its identification. Similarly, HRMS is crucial for distinguishing between isomers, which have the same molecular formula and integer mass but different exact masses and structures. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the various functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

The most prominent feature in the IR spectrum of an amide is the carbonyl (C=O) stretching vibration, which for a tertiary amide like this compound, typically appears as a strong band in the region of 1630-1680 cm⁻¹. The absence of N-H bands, which are characteristic of primary and secondary amides (typically seen between 3100 and 3500 cm⁻¹), further confirms the tertiary nature of the amide. nist.govresearchgate.net Other significant absorptions include those for the C-N stretching of the amide, the C-O-C stretching of the methoxymethyl ether group (around 1100 cm⁻¹), and various C-H stretching and bending vibrations associated with the aromatic rings and aliphatic portions of the molecule. researchgate.netnist.gov

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | Stretch | 1630 - 1680 | Strong |

| C-N (Amide) | Stretch | 1300 - 1400 | Medium-Strong |

| C-O-C (Ether) | Stretch | 1050 - 1150 | Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from any unreacted starting materials, byproducts, or potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose. nih.gov

In an HPLC system, the compound is passed through a column packed with a stationary phase, and its retention time is a key indicator of its identity and purity. By using a suitable mobile phase and a detector (e.g., UV-Vis), a chromatogram is produced where a single, sharp peak at a specific retention time would indicate a high degree of purity. sielc.com The presence of other peaks would signify impurities.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool. In GC, the compound is vaporized and passed through a column. The retention time is dependent on the compound's boiling point and its interaction with the stationary phase. GC is particularly effective for separating isomers. For example, studies on related N-benzyl substituted compounds have shown that positional isomers can be successfully separated and identified using GC, where the order of elution can be correlated with the specific substitution pattern on the aromatic ring. ojp.gov For instance, in a series of monomethoxybenzyl isomers, the 2-methoxybenzyl compound was found to elute first, followed by the 3-methoxy and then the 4-methoxy isomers. ojp.gov

Deuterium (B1214612) Labeling Experiments for Mechanistic Elucidation

Deuterium (²H or D) labeling experiments are a sophisticated method used to trace the pathways of atoms during a chemical reaction, thereby providing deep insight into the reaction mechanism. In the context of reactions involving this compound, specific hydrogen atoms within the molecule can be replaced with deuterium.

For example, if one were studying a reaction where the methoxymethyl group is cleaved, replacing the hydrogens on the methoxy (B1213986) group with deuterium (i.e., -O-CD₃) would allow researchers to determine the fate of this group. By analyzing the reaction products using mass spectrometry or NMR spectroscopy, the location of the deuterium label can be precisely identified. This can reveal whether a particular C-H bond is broken during the reaction, which is critical information for distinguishing between different possible mechanistic pathways. researchgate.net

Such isotopic labeling studies are crucial for understanding reaction intermediates and transition states. For instance, in studies of related compounds, deuterium labeling has been used to confirm whether an amine acts as a hydrogen atom donor in a reaction. researchgate.net While specific deuterium labeling studies on this compound are not widely reported, this technique remains a powerful potential tool for elucidating the mechanisms of its formation or its subsequent chemical transformations.

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to modern computational chemistry. nih.govescholarship.org These calculations can elucidate the electronic structure, reactivity, and energetic properties of molecules like N-benzyl-N-(methoxymethyl)benzamide.

A key application of quantum chemistry is the study of reaction mechanisms. For this compound, this would involve calculating the energetics of its potential reactions and characterizing the structures of any transition states. This molecule can act as a precursor to a non-stabilized azomethine ylide, which is a 1,3-dipole used in cycloaddition reactions to form N-heterocycles. enamine.net

Computational methods, such as Density Functional Theory (DFT) or high-level ab initio methods like Coupled-Cluster Singles and Doubles (CCSD), can be used to map out the potential energy surface of these reactions. mdpi.com By calculating the energies of reactants, products, and transition states, chemists can determine reaction barriers (activation energies) and reaction enthalpies. nih.govmdpi.com This information is crucial for understanding reaction feasibility and predicting reaction kinetics. For instance, a study on the reactions of nitrogen oxides with chemi-ions utilized CCSD theory to investigate reaction mechanisms and found that some reactions proceed through a single transition state while others involve intermediates. mdpi.com Such analyses for this compound would clarify the step-by-step process of azomethine ylide formation and its subsequent cycloadditions.

Table 1: Representative Energy Data from a Quantum Chemical Study on a Related System

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State 1 | 3.84 |

| Intermediate | -10.5 |

| Transition State 2 | 5.20 |

| Products | -25.0 |

This is a hypothetical data table to illustrate the type of information generated from reaction energetic calculations, based on findings for other systems.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A primary focus of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. sci-hub.se

A smaller HOMO-LUMO gap generally implies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.se For this compound, the HOMO is likely to be located on the electron-rich parts of the molecule, such as the aromatic rings and the nitrogen and oxygen atoms, while the LUMO would be distributed over the electrophilic sites. A benchmark study on benzamide (B126) derivatives using DFT at the B3LYP/6-31G(d,p) level of theory found that the HOMO and LUMO levels of the parent benzamide were -6.724 eV and -1.071 eV, respectively, resulting in an energy gap of 5.65 eV. sci-hub.se Introducing different substituents on the nitrogen atom was shown to alter these energy levels and reduce the energy gap, thereby increasing reactivity. sci-hub.se A similar computational approach for this compound would precisely map its frontier orbitals and quantify its reactivity.

Table 2: Frontier Molecular Orbital Energies for Benzamide and Designed Derivatives

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Benzamide (R) | -6.724 | -1.071 | 5.65 |

| Derivative L1 | -6.441 | -1.063 | 5.37 |

| Derivative L2 | -6.224 | -0.776 | 5.44 |

| Derivative L3 | -6.219 | -0.726 | 5.49 |

| Derivative L4 | -6.296 | -0.778 | 5.51 |

| Source: Adapted from a benchmark study on benzamide derivatives. sci-hub.se |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, which is invaluable for structure elucidation. d-nb.info For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR parameters. researchgate.netnih.gov These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei that can be compared with experimental spectra to confirm the structure of the synthesized compound. Recent advancements have combined DFT calculations with machine learning and graph neural networks to achieve even higher accuracy in NMR predictions, with mean absolute errors for ¹H shifts as low as 0.185 ppm. nih.govnih.gov Such predictive tools would allow researchers to generate a theoretical NMR spectrum for this compound, aiding in the interpretation of experimental results. nmrdb.org

Table 3: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for a Sample Molecule

| Proton | Experimental Shift (ppm) | Predicted Shift (ppm) | Difference (ppm) |

| H-1 | 7.25 | 7.21 | 0.04 |

| H-2 | 7.31 | 7.28 | 0.03 |

| H-3 | 4.52 | 4.49 | 0.03 |

| H-4 | 3.30 | 3.35 | -0.05 |

| This table is illustrative of the data that would be generated in a computational NMR study. |

Analysis of Molecular Charge Distribution and Electrophilic/Nucleophilic Sites

Understanding the distribution of electrons within a molecule is essential for predicting its chemical behavior, particularly its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are a common computational tool used to visualize the charge distribution and identify electrophilic and nucleophilic sites.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and represent sites for nucleophilic attack. For this compound, the oxygen atom of the carbonyl group and the oxygen of the methoxymethyl group would be expected to be regions of high electron density (nucleophilic sites). The carbonyl carbon and the protons on the benzyl (B1604629) and methyl groups would likely be electrophilic sites.

A detailed analysis of the molecular charge distribution provides a basis for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which influence the physical properties and reactivity of the compound. For example, in benzamide, the electron density is concentrated on the amide group, while in some of its derivatives, this distribution can shift to other parts of the molecule depending on the substituents. sci-hub.se A similar analysis for this compound would provide a detailed picture of its reactive sites.

Applications in Complex Molecule Synthesis

Strategic Building Block for N-Heterocycle Construction

The in situ generation of the N-benzyl azomethine ylide from its N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine precursor is a powerful tool for building N-heterocycles. enamine.net The ylide is typically generated using a catalytic amount of an acid, such as trifluoroacetic acid, or a fluoride (B91410) source like lithium fluoride (LiF) or tetrabutylammonium (B224687) fluoride (TBAF). chemicalbook.comchemicalbook.com This reactive intermediate readily undergoes [3+2] cycloaddition reactions with various 2π-electron components (dipolarophiles), providing a convergent and efficient pathway to five-membered nitrogenous rings. highfine.commdpi.com

The reaction between the N-benzyl azomethine ylide and alkenes is a highly reliable method for synthesizing substituted N-benzyl-pyrrolidines. chemicalbook.com The cycloaddition proceeds most efficiently with electron-deficient alkenes, where the energy gap between the dipole's Highest Occupied Molecular Orbital (HOMO) and the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO) is narrow. chemicalbook.com Suitable alkene partners include α,β-unsaturated esters, ketones, nitriles, and sulfones. chemicalbook.com For instance, the reaction with α,β-unsaturated esters produces N-benzyl substituted pyrrolidines in good yields. chemicalbook.comsigmaaldrich.com

The versatility of this method allows for the synthesis of a wide array of pyrrolidine (B122466) structures. For example, styrenes with electron-withdrawing groups yield 3-arylpyrrolidines, and vinylpyridines afford 3-pyridylpyrrolidines. chemicalbook.com This methodology has been instrumental in creating biologically active molecules, including cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, a potent neuroleptic agent. nih.gov Furthermore, novel N-benzylpyrrolidine hybrids incorporating a 1,3,4-oxadiazole (B1194373) moiety have been developed as multi-target agents for potential Alzheimer's disease treatment. nih.gov

| Dipolarophile Type | Resulting Pyrrolidine Derivative | Example | Reference |

| α,β-Unsaturated Esters | Substituted Pyrrolidines | Reaction with dimethyl fumarate (B1241708) | chemicalbook.comsigmaaldrich.comresearchgate.net |

| α,β-Unsaturated Nitriles | Cyano-substituted Pyrrolidines | Synthesis of 3-nitro-4-arylpyrrolidine-3-carbonitriles | mdpi.com |

| Electron-deficient Styrenes | 3-Arylpyrrolidines | Reaction with styrenes bearing CN or NO2 groups | chemicalbook.com |

| Vinylpyridines | 3-Pyridylpyrrolidines | Reaction with various vinylpyridines | chemicalbook.com |

When alkynes are used as the dipolarophile instead of alkenes, the [3+2] cycloaddition with the N-benzyl azomethine ylide yields 3-pyrrolines (2,5-dihydropyrroles). chemicalbook.comchemicalbook.com These pyrroline (B1223166) structures serve as valuable synthetic intermediates that can be subsequently converted into fully aromatic pyrrole (B145914) rings. chemicalbook.comchemicalbook.com This two-step sequence provides an efficient route to highly substituted pyrroles, which are important structural motifs in many areas of chemistry.

This strategy has been applied to the synthesis of novel conjugates with potential biological activity. For example, a series of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines were synthesized via the 1,3-dipolar cycloaddition of acetylenic dipolarophiles with the in situ generated azomethine ylide. rsc.org These compounds were subsequently evaluated for their antimicrobial properties. rsc.org

The topology of the dipolarophile dictates the architecture of the resulting cycloadduct, enabling the construction of complex polycyclic systems. When the alkene double bond is exocyclic to a ring system, the cycloaddition leads to the formation of spirocyclic pyrrolidines, also known as azaspiroalkanes. chemicalbook.comhighfine.com This approach has been used to synthesize novel 6-azaspiro[4.3]alkane scaffolds for drug discovery. enamine.net

Conversely, when the dipolarophile contains an endocyclic double bond (i.e., a cycloalkene), the reaction produces fused bicyclic pyrrolidines. chemicalbook.comhighfine.com A prominent application of this is the synthesis of 1-azabicyclo[2.2.1]heptane derivatives. chemicalbook.comchemicalbook.com These constrained bicyclic structures are important building blocks in medicinal chemistry, mimicking natural product frameworks and serving as rigid scaffolds for presenting pharmacophoric groups. chemicalbook.comchemicalbook.com

| Dipolarophile Structure | Resulting Ring System | Application/Example | Reference |

| Exocyclic Double Bond | Azaspiroalkane (Spirocyclic) | Synthesis of 6-azaspiro[4.3]alkanes | enamine.netchemicalbook.comhighfine.com |

| Endocyclic Double Bond | Fused Bicyclic Pyrrolidine | Synthesis of 1-azabicyclo[2.2.1]heptane derivatives | chemicalbook.comchemicalbook.comhighfine.com |

The reactivity of the N-benzyl azomethine ylide extends beyond carbon-carbon multiple bonds. It can also undergo [3+2] cycloaddition with carbon-oxygen double bonds, such as those in aldehydes and ketones. highfine.com The reaction of the ylide generated from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with various aliphatic aldehydes, catalyzed by lithium fluoride, yields the corresponding oxazolidine (B1195125) compounds in good yields. highfine.com Oxazolidines are five-membered N,O-heterocycles that are important in stereoselective synthesis and as chiral auxiliaries.

While the direct intermediacy of an N-benzyl-N-(methoxymethyl) group in 1,3,4-oxadiazole synthesis from a benzamide (B126) is less common, the N-benzyl motif is frequently incorporated into molecules containing an oxadiazole ring to create hybrid structures with therapeutic potential. nih.govnih.gov For instance, N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide (B32628) have been synthesized and screened for enzyme inhibition activity, demonstrating the value of combining these two pharmacophores. who.int

Role in Stereoselective Synthesis and Chiral Induction

A key feature of the [3+2] cycloaddition involving the N-benzyl azomethine ylide is its high degree of stereocontrol. The reaction with acyclic alkenes proceeds with complete cis-stereospecificity, meaning the stereochemistry of the substituents on the alkene is faithfully transferred to the newly formed pyrrolidine ring. chemicalbook.comresearchgate.net This is consistent with a concerted cycloaddition mechanism. chemicalbook.com

This inherent stereoselectivity is highly valuable for constructing molecules with defined three-dimensional structures.

Asymmetric Cycloadditions: The methodology has been successfully applied to asymmetric 1,3-dipolar cycloadditions, enabling the practical, large-scale synthesis of chiral pyrrolidines. chemicalbook.comchemicalbook.comsigmaaldrich.com

Diastereoselectivity: When reacting with dipolarophiles that already contain a chiral center or a cyclic structure, the cycloaddition often exhibits excellent diastereoselectivity, favoring the formation of one diastereomer over others. highfine.com This is crucial for building complex molecules with multiple stereocenters. highfine.com

Precursor for Advanced Organic Transformations and Diversification Strategies

The N-benzylpyrrolidines and related heterocycles synthesized via azomethine ylide cycloaddition are not merely final products but also versatile intermediates for further chemical diversification. The N-benzyl group, while crucial for directing the cycloaddition, can often be removed under various hydrogenolysis conditions. This N-debenzylation unmasks a secondary amine, a key functional handle for introducing a wide range of substituents and building further molecular complexity.

This strategy allows the core heterocyclic scaffold to be used as a platform for creating libraries of compounds for drug discovery and materials science. enamine.net The initial cycloaddition provides rapid access to a complex, stereochemically defined core, which can then be elaborated through subsequent reactions, such as acylation, alkylation, or sulfonylation of the debenzylated nitrogen. The conversion of the initial 3-pyrroline (B95000) cycloadducts to pyrroles is another example of an advanced transformation that diversifies the available chemical space from a single precursor. chemicalbook.comchemicalbook.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-benzyl-N-(methoxymethyl)benzamide derivatives to ensure high yield and purity?

- Methodological Answer : Synthesis involves coupling benzylamine derivatives with methoxymethyl and benzoyl groups under controlled conditions. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane) and reagents like O-benzyl hydroxylamine hydrochloride to prevent hydrolysis .

- Optimizing reaction stoichiometry (e.g., 1.2 equivalents of acyl chloride) to minimize side products .

- Purification via column chromatography or recrystallization (e.g., from ether) to isolate crystalline products .

- Critical Factors : Monitor reaction progress with TLC, maintain inert atmospheres to avoid oxidation, and validate purity via NMR and HPLC.

Q. How should researchers assess and mitigate hazards when handling this compound and its intermediates?

- Methodological Answer : Conduct a thorough hazard analysis using frameworks like Prudent Practices in the Laboratory (NAS, 2011):

- Evaluate mutagenicity via Ames II testing, as some anomeric amides show mutagenic potential (compound 3 in exhibited low mutagenicity comparable to benzyl chloride) .

- Use fume hoods and PPE (gloves, goggles) when handling volatile intermediates (e.g., p-trifluoromethyl benzoyl chloride) .

- Store light-sensitive compounds in amber vials and avoid heating decomposable intermediates (e.g., DSC data revealed thermal instability in ) .

Advanced Research Questions

Q. What methodologies are effective in analyzing the structure-activity relationships (SAR) of N-benzyl benzamide derivatives as butyrylcholinesterase (BChE) inhibitors?

- Methodological Answer :

- In vitro assays : Measure IC50 values using Ellman’s method with human BChE. reported sub-nanomolar IC50 values for derivatives, validated via surface plasmon resonance (SPR) to confirm binding affinity (KD) .

- In vivo models : Assess cognitive improvement in Aβ1-42-induced Alzheimer’s models (e.g., 0.5 mg/kg doses in mice showed efficacy comparable to rivastigmine) .

- Computational docking : Use tools like AutoDock to predict interactions with BChE’s catalytic triad (Ser198, His438, Glu325) .

Q. How can radical cyclization reactions involving N-benzoyl ynamides be optimized to synthesize isoindolinones?

- Methodological Answer :

- Reagent selection : Employ Cu(I) catalysts (e.g., CuSO4·5H2O) and 1,10-phenanthroline to generate trifluoromethyl radicals .

- Conditions : Conduct reactions under argon with visible light (450W Hg lamp) to initiate radical formation. achieved cyclization in acetonitrile at 0.1 M concentration .

- Characterization : Confirm cyclization via HRMS and X-ray crystallography to validate regioselectivity and stereochemistry .

Q. What techniques are recommended for characterizing the polymorphism of this compound?

- Methodological Answer :

- DSC/TGA : Identify thermal transitions and stability of polymorphs (e.g., monoclinic vs. rhombic forms) .

- PXRD : Differentiate crystal forms; highlights benzamide’s three polymorphs, with form II (monoclinic) being metastable .

- Solvent-mediated conversion : Recrystallize from ethanol/water mixtures to isolate dominant polymorphs under controlled cooling rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.